molecular formula C9H9NO2 B1209690 Phenol oxazoline CAS No. 81428-58-2

Phenol oxazoline

Cat. No. B1209690
Key on ui cas rn: 81428-58-2
M. Wt: 163.17 g/mol
InChI Key: CISDUCORJHLMML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05002960

Procedure details

A 22 liter, three-necked flask was charged with 634 g (3.5 moles) of the β-hydroxyamide of part (a) and 5.2 liters of isopropyl acetate. The flask was cooled externally in a bath with tap water (10°-15° C.) and 390 ml (5.25 moles) of thionyl chloride was added to the stirred suspension over 45 minutes. A mild exotherm was apparent, but the temperature was maintained between 25° and 30° C. After stirring 2 hr at ambient temperature, the suspension was filtered and the cake washed with isopropyl acetate. After air drying for two hours, the solid was transferred to a 22 liter flask and dissolved in 1.4 liters of water. The solution was treated with saturated sodium bicarbonate solution until slightly basic. A heavy white precipitate formed during the addition. The suspension was filtered and the resulting white solid was washed with cold water and dried overnight in vacuo at 65° C. A total of 522 g (91.5%) of the 4,5-dihydro-2-(4-hydroxyphenyl)oxazole, m.p. 209°-211° C., was obtained.
[Compound]
Name
β-hydroxyamide
Quantity
634 g
Type
reactant
Reaction Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.2 L
Type
reactant
Reaction Step One
Quantity
390 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C(C=C[C:8]2[CH:13]=[CH:12][C:11]([C:14]#[N:15])=[CH:10][CH:9]=2)=O)CC1.[C:16](OC(C)C)(=[O:18])[CH3:17].S(Cl)(Cl)=[O:24]>O>[OH:24][C:8]1[CH:9]=[CH:10][C:11]([C:14]2[O:18][CH2:16][CH2:17][N:15]=2)=[CH:12][CH:13]=1

Inputs

Step One
Name
β-hydroxyamide
Quantity
634 g
Type
reactant
Smiles
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(=O)C=CC1=CC=C(C=C1)C#N
Name
Quantity
5.2 L
Type
reactant
Smiles
C(C)(=O)OC(C)C
Step Two
Name
Quantity
390 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 2 hr at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the stirred suspension over 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained between 25° and 30° C
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
WASH
Type
WASH
Details
the cake washed with isopropyl acetate
CUSTOM
Type
CUSTOM
Details
After air drying for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solid was transferred to a 22 liter flask
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 1.4 liters of water
ADDITION
Type
ADDITION
Details
The solution was treated with saturated sodium bicarbonate solution until slightly basic
CUSTOM
Type
CUSTOM
Details
A heavy white precipitate formed during the addition
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the resulting white solid was washed with cold water
CUSTOM
Type
CUSTOM
Details
dried overnight in vacuo at 65° C
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C=1OCCN1
Measurements
Type Value Analysis
AMOUNT: MASS 522 g
YIELD: PERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.